molecular formula C14H14N2O B3023345 N-(2-amino-4-methylphenyl)benzamide CAS No. 53476-33-8

N-(2-amino-4-methylphenyl)benzamide

Cat. No.: B3023345
CAS No.: 53476-33-8
M. Wt: 226.27 g/mol
InChI Key: UAPLIDKCIZPXGL-UHFFFAOYSA-N
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Description

N-(2-amino-4-methylphenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an amino group at the 2-position and a methyl group at the 4-position of the phenyl ring, which is attached to a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-amino-4-methylphenyl)benzamide can be achieved through various methods. One common approach involves the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride. The reaction is typically carried out in a microreactor system to optimize reaction conditions and achieve high selectivity and yield . The reaction conditions include the use of acetonitrile as a solvent and maintaining a controlled temperature to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the continuous flow process is often employed for the production of this compound. This method involves the use of a microreactor system to control reaction kinetics and optimize the yield. The continuous flow process allows for the efficient production of the compound with high purity and reduced by-products .

Chemical Reactions Analysis

Types of Reactions

N-(2-amino-4-methylphenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The compound can undergo substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation and reducing agents like hydrogen gas in the presence of a palladium catalyst for reduction. Substitution reactions often involve the use of halogenating agents or other electrophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced amines, and substituted benzamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(2-amino-4-methylphenyl)benzamide has a wide range of applications in scientific research:

    Chemistry: It serves as a crucial intermediate in the synthesis of various organic compounds and drug candidates.

    Biology: The compound is used in the study of enzyme interactions and protein binding due to its structural properties.

    Medicine: It is explored for its potential therapeutic applications, including its role as a building block for pharmaceuticals.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-amino-4-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are often studied to understand its potential therapeutic applications and optimize its efficacy .

Comparison with Similar Compounds

N-(2-amino-4-methylphenyl)benzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-(2-amino-4-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-10-7-8-13(12(15)9-10)16-14(17)11-5-3-2-4-6-11/h2-9H,15H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAPLIDKCIZPXGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30401324
Record name N-(2-amino-4-methylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30401324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53476-33-8
Record name N-(2-amino-4-methylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30401324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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